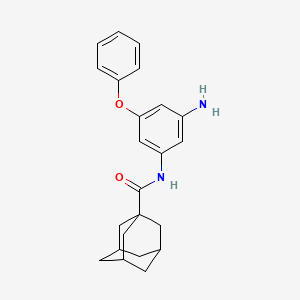![molecular formula C26H17BrClNO5S B5036063 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B5036063.png)
4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate, also known as BCSAB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCSAB is a member of the class of compounds known as sulfonylureas and is structurally related to other sulfonylurea drugs used in the treatment of diabetes.
Mecanismo De Acción
The exact mechanism of action of 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate is not fully understood. However, it is believed that 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate targets the mitochondria of cancer cells, leading to the disruption of their energy metabolism and ultimately causing cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate can cause changes in the levels of various biochemical markers in cancer cells, including the activation of caspase enzymes and the inhibition of Akt signaling pathways. 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate has also been found to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate in lab experiments is its specificity for cancer cells. 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one limitation is the lack of clinical data on the safety and efficacy of 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate in humans.
Direcciones Futuras
Future research on 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate could focus on optimizing its synthesis and developing more efficient methods for its delivery to cancer cells. Additionally, studies could investigate the potential use of 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate in combination with other cancer therapies to enhance its anti-tumor effects. Finally, more research is needed to determine the long-term safety and efficacy of 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate in humans.
Métodos De Síntesis
The synthesis of 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate involves the reaction of 4-bromo-2-fluorobenzonitrile with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with benzoyl chloride to produce 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate.
Aplicaciones Científicas De Investigación
4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate has been studied for its potential use in the treatment of cancer. Research has shown that 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate has anti-proliferative effects on various cancer cell lines, including breast, lung, and prostate cancer cells. 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
[4-[benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrClNO5S/c27-23-17-21(13-16-24(23)34-26(31)19-9-5-2-6-10-19)29(25(30)18-7-3-1-4-8-18)35(32,33)22-14-11-20(28)12-15-22/h1-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHALYHAVHFAJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)Br)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1-naphthylbutanamide](/img/structure/B5035989.png)
![7-cyclohexyl-1-(2-furylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5035991.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5035995.png)
![1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5036017.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036031.png)
![1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)-4-(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine](/img/structure/B5036038.png)
![3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B5036046.png)


![6-(2,4-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5036082.png)


![2-{[3-(2,4-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B5036103.png)